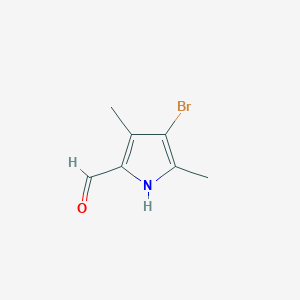

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

概要

説明

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 3- and 5-positions, and an aldehyde group at the 2-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions

Pyrrole-2-carboxylic Acid Route: One common method for synthesizing 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves the reaction of pyrrole-2-carboxylic acid with sodium bromate in acetonitrile under basic conditions.

Pyrrole-2-ethanone Route: Another method involves the bromination of pyrrole-2-ethanone in the presence of a brominating agent, such as bromine or N-bromosuccinimide, to obtain 4-bromo-1H-pyrrole-2-carbaldehyde.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

化学反応の分析

Condensation Reactions

The aldehyde group enables nucleophilic addition-elimination reactions with amines to form Schiff bases (imines). These reactions are critical for synthesizing larger heterocyclic frameworks.

Key Example:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde + Aniline | Ethanol, RT, 12h | Schiff base derivative | 85% |

The reaction proceeds via imine formation, with the aldehyde’s electrophilic carbon attacked by the amine’s lone pair. The electron-withdrawing bromine atom enhances the aldehyde’s reactivity by polarizing the carbonyl group.

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions (relative to nitrogen), though steric hindrance from methyl groups directs reactivity.

Bromination:

| Reagents | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Br₂ (1 eq), DCM, 0°C | 2h | 4-Bromo (retained) | 4,4-Dibromo derivative (minor) | 60% |

The existing bromine substituent deactivates the ring but can participate in halogen bonding, influencing regioselectivity . Methyl groups at 3,5-positions sterically block substitution at adjacent positions.

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 100°C, 6h | 4-Piperidino derivative | 72% |

| Sodium methoxide | MeOH, reflux, 4h | 4-Methoxy derivative | 65% |

Activation by the electron-withdrawing aldehyde group facilitates substitution, though steric effects from methyl groups reduce reaction rates compared to non-methylated analogs .

Redox Reactions

The aldehyde group participates in oxidation and reduction:

Oxidation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O, 80°C | 3h | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 55% |

Reduction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄, EtOH, 0°C | 1h | 4-Bromo-3,5-dimethyl-1H-pyrrol-2-ylmethanol | 90% |

Reduction preserves the bromine substituent, enabling downstream functionalization.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-pyrrole hybrid | 78% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | 4-Amino derivative | 65% |

These reactions exploit the bromide as a leaving group, enabling C–C and C–N bond formation .

Cycloaddition and Heterocycle Formation

The aldehyde and pyrrole ring participate in multicomponent reactions:

| Components | Conditions | Product | Yield |

|---|---|---|---|

| + Meldrum’s acid + Ammonium acetate | EtOH, reflux, 8h | Pyrrole-fused pyridine derivative | 60% |

This demonstrates utility in synthesizing polycyclic systems for pharmaceutical applications.

Acid/Base-Mediated Rearrangements

Under basic conditions, the aldehyde can undergo Cannizzaro reactions:

| Conditions | Product | Yield |

|---|---|---|

| NaOH (aq), RT, 24h | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid + Alcohol | 40% |

科学的研究の応用

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative with a bromine atom at the 4-position, two methyl groups at the 3- and 5-positions, and an aldehyde group at the 2-position. It is used as an intermediate in organic synthesis with applications in medicinal chemistry, materials science, and other fields.

Scientific Research Applications

This compound has a wide range of applications in scientific research.

Chemistry

- It is used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- It can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

- It participates in various chemical reactions and exhibits properties typical of pyrrole derivatives, including potential reactivity towards electrophiles due to its electron-rich nitrogen atom.

Biology

- The compound is used in studying biological processes and as a building block for bioactive molecules.

- It can act as an inhibitor of specific enzymes by binding to their active sites.

- The compound can bind to receptors and modulate their activity.

- It can influence signal transduction pathways by interacting with key signaling molecules.

Industry

- The compound is used in producing materials with specific properties, such as polymers and dyes.

Pharmaceuticals

- It serves as an intermediate in the synthesis of various pharmaceuticals.

- Pyrrole derivatives, including this compound, possess antibacterial properties, with halogen substitutions at the C4 position enhancing activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Phallusialides A | 32 | Methicillin-resistant Staphylococcus aureus (MRSA) |

| 1-Methoxypyrrole-2-carboxamide | 100 | Kocuria rhizophila |

Note: TBD indicates that specific MIC values for this compound are yet to be determined in published studies.

Synthesis Methods

- This compound can be synthesized through reactions of pyrrole derivatives with brominating agents followed by aldehyde formation.

- One method involves reacting pyrrole-2-carboxylic acid with sodium bromate in acetonitrile under basic conditions.

- Another method involves brominating pyrrole-2-ethanone in the presence of a brominating agent, such as bromine or N-bromosuccinimide, to obtain 4-bromo-1H-pyrrole-2-carbaldehyde.

作用機序

The mechanism of action of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde depends on its specific application

Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites.

Receptor Binding: The compound can bind to receptors and modulate their activity.

Signal Transduction: It can influence signal transduction pathways by interacting with key signaling molecules.

類似化合物との比較

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

4-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl groups at the 3- and 5-positions, resulting in different chemical properties and reactivity.

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde:

4-Chloro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN, characterized by a pyrrole ring with a bromine atom and an aldehyde group. The presence of additional methyl groups enhances its steric properties and reactivity, influencing its interaction with biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the fields of antibacterial, antifungal, and anticancer research. The following sections detail these activities supported by various studies.

Antibacterial Activity

Research indicates that pyrrole derivatives, including this compound, possess significant antibacterial properties. A study highlighted the structure-activity relationship (SAR) of similar compounds, demonstrating that halogen substitutions at the C4 position enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Phallusialides A | 32 | Methicillin-resistant Staphylococcus aureus (MRSA) |

| 1-Methoxypyrrole-2-carboxamide | 100 | Kocuria rhizophila |

Note: TBD indicates that specific MIC values for this compound are yet to be determined in published studies.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promise as an antifungal agent. Studies have indicated that similar pyrrole derivatives can inhibit fungal growth effectively, suggesting that the structural features of this compound may confer similar benefits.

Anticancer Activity

The compound's potential anticancer activity has been explored through various mechanisms. Research suggests that it may induce apoptosis in cancer cells by activating caspases and modulating key signaling pathways such as PI3K/Akt and MAPK. This mechanism is critical for developing new therapeutic agents targeting cancer.

Case Study: Mechanism of Action in Cancer Cells

A study demonstrated that a related pyrrole derivative induced cell death in various cancer cell lines. The activation of apoptotic pathways was confirmed through assays measuring caspase activity and cell viability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors that modulate inflammatory responses or cell survival pathways.

- Oxidative Stress Modulation : The aldehyde group may confer antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

特性

IUPAC Name |

4-bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-6(3-10)9-5(2)7(4)8/h3,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWOWXCHTRXTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1Br)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660331 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89909-51-3 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。